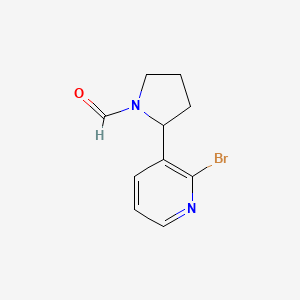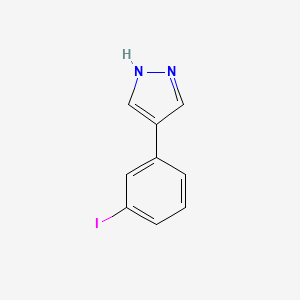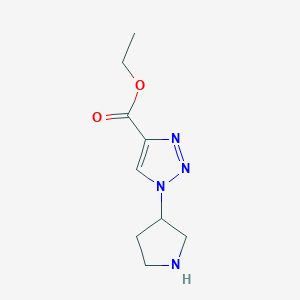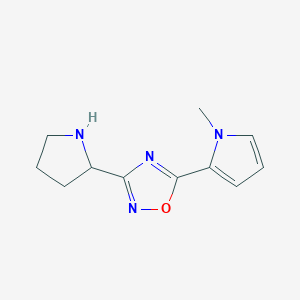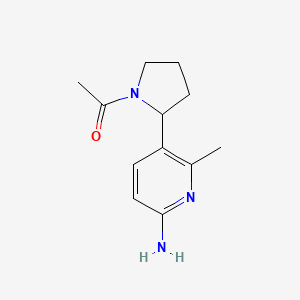
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The tert-butyl and methylsulfonyl groups attached to the pyrrole ring significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole typically involves the introduction of the tert-butyl and methylsulfonyl groups onto a pyrrole ring. One common method is the reaction of a pyrrole derivative with tert-butyl chloride and methylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl and methylsulfonyl groups into the pyrrole ring in a controlled manner, ensuring consistent product quality and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Pyrrole derivatives with different substituents replacing the tert-butyl or methylsulfonyl groups.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyl)-3-(methylsulfonyl)benzene
- 2-(tert-Butyl)-3-(methylsulfonyl)indole
Uniqueness
2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole is unique due to its specific combination of tert-butyl and methylsulfonyl groups attached to the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H15NO2S |
|---|---|
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
2-tert-butyl-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C9H15NO2S/c1-9(2,3)8-7(5-6-10-8)13(4,11)12/h5-6,10H,1-4H3 |
Clave InChI |
YLVUNDFGVLJPPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CN1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






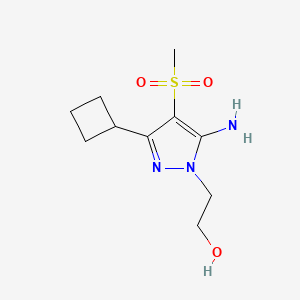
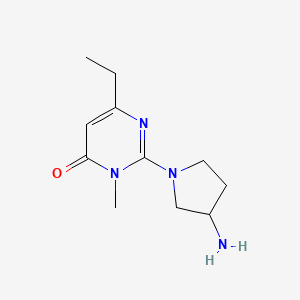
![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)

